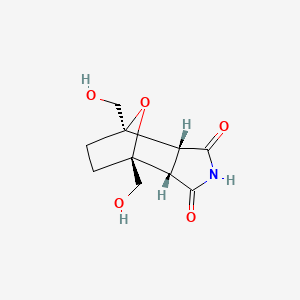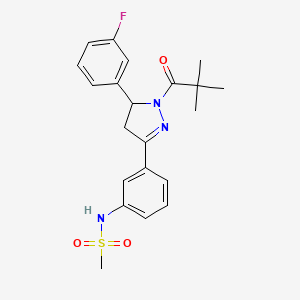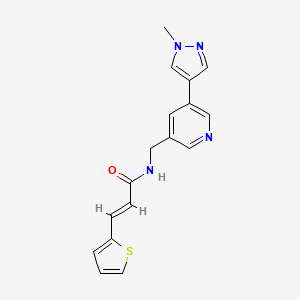
Bis(hydroxymethyl)norcantharimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(hydroxymethyl)norcantharimide is a synthetic compound derived from norcantharidin, which itself is a demethylated derivative of cantharidin. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features two hydroxymethyl groups attached to the norcantharimide core, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(hydroxymethyl)norcantharimide typically involves the Diels-Alder reaction of 5-hydroxymethylfurfural (HMF) with maleimides, followed by hydrogenation of the double bond. This reaction is diastereoselective and proceeds with a good overall yield . The process can be carried out in aqueous media, which is a more environmentally friendly approach compared to using organic solvents .
Industrial Production Methods
Industrial production of this compound leverages the same synthetic routes but on a larger scale. The use of renewable resources, such as biomass-derived HMF, makes the process sustainable and cost-effective . The scalability of the Diels-Alder reaction and subsequent hydrogenation steps ensures that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis(hydroxymethyl)norcantharimide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as acetyl chloride in pyridine can be used to form acetyl derivatives.
Major Products Formed
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Functionalized derivatives such as acetylated products.
Aplicaciones Científicas De Investigación
Bis(hydroxymethyl)norcantharimide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of bis(hydroxymethyl)norcantharimide involves multiple pathways:
Inhibition of Proliferation: The compound inhibits the proliferation of cancer cells by interfering with cell cycle progression.
Induction of Apoptosis: It induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Comparación Con Compuestos Similares
Similar Compounds
Norcantharidin: A demethylated derivative of cantharidin with known anticancer properties.
Bis(aminomethyl)furans: Derivatives used as building blocks for the construction of biologically active compounds.
5-Hydroxymethylfurfural (HMF): A versatile platform chemical used in the synthesis of various derivatives.
Uniqueness
Bis(hydroxymethyl)norcantharimide stands out due to its dual hydroxymethyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of complex molecules and advanced materials .
Propiedades
IUPAC Name |
(3aS,4S,7R,7aR)-4,7-bis(hydroxymethyl)-3a,5,6,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c12-3-9-1-2-10(4-13,16-9)6-5(9)7(14)11-8(6)15/h5-6,12-13H,1-4H2,(H,11,14,15)/t5-,6+,9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQKMBFOQNLDLI-YUMGAWCOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3C(C1(O2)CO)C(=O)NC3=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@H]3[C@@H]([C@]1(O2)CO)C(=O)NC3=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2575917.png)

![N-(2,6-dimethylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2575920.png)
![2-(2-Methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2575924.png)
![1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2575926.png)


![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B2575929.png)

![2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one](/img/structure/B2575931.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2575935.png)

